molecular formula C17H17NO3S B8264866 5-Methoxy-2-methyl-1-tosyl-1H-indole

5-Methoxy-2-methyl-1-tosyl-1H-indole

Cat. No.: B8264866
M. Wt: 315.4 g/mol
InChI Key: QWPNCBDTNIKMOK-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a methoxy group at the 5-position and a tosyl group at the 1-position makes this compound unique, potentially influencing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1-tosyl-1H-indole typically involves several steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-methoxy-2-methylindole. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with 5-methoxy-2-methylcyclohexanone under acidic conditions.

    Tosylation: The next step involves the tosylation of the indole nitrogen. This is done by reacting 5-methoxy-2-methylindole with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1-tosyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The tosyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-formyl-2-methyl-1-tosyl-1H-indole.

    Reduction: Formation of 5-methoxy-2-methyl-1-thio-1H-indole.

    Substitution: Formation of 5-substituted-2-methyl-1-tosyl-1H-indole derivatives.

Scientific Research Applications

5-Methoxy-2-methyl-1-tosyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1-tosyl-1H-indole depends on its interaction with biological targets. The methoxy and tosyl groups can influence its binding affinity and specificity towards enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Lacks the tosyl group, which may result in different reactivity and biological activity.

    5-Methoxy-1-tosylindole: Similar structure but without the methyl group at the 2-position.

    2-Methyl-1-tosylindole: Lacks the methoxy group, which can affect its chemical properties and applications.

Uniqueness

5-Methoxy-2-methyl-1-tosyl-1H-indole is unique due to the presence of both methoxy and tosyl groups, which can significantly influence its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methoxy-2-methyl-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12-4-7-16(8-5-12)22(19,20)18-13(2)10-14-11-15(21-3)6-9-17(14)18/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPNCBDTNIKMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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